1-Chloro-1-(4-hydroxyphenyl)propan-2-one
Description
1-Chloro-1-(4-hydroxyphenyl)propan-2-one is a chlorinated aromatic ketone with the molecular formula C₉H₉ClO₂. Its structure comprises a propan-2-one backbone substituted with a chlorine atom and a 4-hydroxyphenyl group at the α-carbon (Figure 1). It serves as a precursor in heterocyclic chemistry, particularly for pyrazole and chalcone derivatives, due to its reactive α-chloro ketone moiety .
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-chloro-1-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
PRMYMFPEFOWGMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Substitution of 4-Hydroxyphenylpropan-1-one with Hydrochloric Acid and Paraformaldehyde
One classical approach involves the electrophilic substitution reaction on 4-hydroxyphenylpropan-1-one using paraformaldehyde and concentrated hydrochloric acid. This method yields chloromethyl derivatives which can be further converted to the target compound.
- Procedure : A mixture of 4-hydroxyphenylpropan-1-one (0.15 mol) and concentrated hydrochloric acid (90 cm³) is stirred at controlled temperature for approximately 4.5 hours. The reaction leads to the formation of 3-chloromethyl-4-hydroxyphenylpropan-1-one as a solid precipitate.
- Isolation : The product is collected by suction filtration, washed with water, and crystallized from benzene or ethyl acetate.
- Yield and Purity : Yields reported are in the range of 57–75%, with melting points around 132–136°C, indicating good purity.
This intermediate can be further transformed into 1-chloro-1-(4-hydroxyphenyl)propan-2-one by oxidation or rearrangement steps, although specific details on this conversion are less documented in the available literature.
Nucleophilic Substitution via Reaction with Epichlorohydrin under Mechanochemical Conditions
A more recent and sustainable method employs mechanochemical synthesis to prepare chlorinated phenolic ketones, including derivatives closely related to this compound.
- Reagents : Phenol derivatives (including 4-hydroxyphenyl compounds) react with epichlorohydrin in the presence of a minimal amount of solvent (e.g., isopropanol) under ball-milling conditions.
- Conditions : Milling at 30 Hz in a PTFE jar with a stainless steel ball for 120–140 minutes at room temperature.
- Work-up : After milling, the mixture is extracted with dichloromethane, washed with sodium hydroxide solution to remove unreacted phenol and side products, dried, and concentrated.
- Yields : This method achieves isolated yields of 65–85% for intermediates analogous to this compound, with significantly reduced reaction times and solvent usage compared to traditional reflux methods.
This mechanochemical approach offers an environmentally friendly and efficient alternative to solution-phase synthesis, minimizing side reactions and purification steps.
Chlorination of 4-Hydroxyphenylpropan-2-one Derivatives
Another method involves direct chlorination of 4-hydroxyphenylpropan-2-one or related ketones using hydrochloric acid or other chlorinating agents under controlled temperature.
- Typical Conditions : Stirring the ketone with concentrated hydrochloric acid at elevated temperatures (~80°C) for extended periods (up to 15 hours).
- Isolation : After reaction completion, the mixture is cooled, and the product is isolated by filtration, followed by crystallization.
- Purification : Distillation or recrystallization from suitable solvents such as ethyl acetate or benzene.
- Yields and Physical Data : Yields can reach up to 75%, with melting points consistent with literature values for this compound.
This classical approach remains relevant for large-scale synthesis but requires careful control to avoid over-chlorination or side reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(4-hydroxyphenyl)propan-2-one.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the chloro group results in the formation of 1-(4-hydroxyphenyl)propan-2-one .
Scientific Research Applications
1-Chloro-1-(4-hydroxyphenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-chloro-1-(4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro group can undergo nucleophilic substitution reactions. These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 4-hydroxyphenyl group in the target compound enhances solubility via hydrogen bonding, whereas the 4-fluorophenyl analog () exhibits greater lipophilicity due to fluorine’s electronegativity .
- Steric Effects : The cyclopropyl group in 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one introduces steric constraints, reducing reactivity at the α-carbon compared to the unhindered target compound .
- Conjugation Effects : Chalcone derivatives like 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () feature extended π-conjugation, enabling applications in photochemistry and materials science .
Crystallographic and Hydrogen-Bonding Behavior
Table 2: Hydrogen-Bonding Patterns in Crystal Structures
Key Insights :
- The hydroxyl group in the target compound likely forms O–H⋯O bonds, similar to 4′-chloro-4-methoxychalcone (), but direct crystallographic data are absent in the evidence .
- Hydrazinylidene derivatives prioritize N–H⋯O interactions over aryl hydroxyl interactions, affecting their solid-state packing and thermal stability .
Physicochemical Properties
- Solubility: The 4-hydroxyphenyl group increases aqueous solubility compared to non-polar analogs like 1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one ().
- Thermal Stability: Steric bulk in cyclopropane-containing analogs () may enhance melting points, whereas conjugated enones () exhibit lower thermal stability due to π-electron delocalization.
Biological Activity
1-Chloro-1-(4-hydroxyphenyl)propan-2-one, also known as a derivative of 4-hydroxyacetophenone, is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article explores its antimicrobial properties, cytotoxic effects, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a chloro group and a hydroxyphenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:
This structure allows it to interact with biological systems in unique ways, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
In Vitro Studies:
Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against various bacterial and fungal strains. For instance, derivatives of this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 to 0.25 μg/mL for some derivatives .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | MIC (µg/mL) | Target Pathogen | Activity Type |
|---|---|---|---|
| 7b | 0.22 | S. aureus | Bactericidal |
| 10 | 0.25 | E. coli | Bactericidal |
| 4a | 0.30 | Candida albicans | Fungicidal |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. For example, studies indicate that it exhibits significant cytotoxicity against breast cancer cells, with IC50 values greater than 60 μM indicating low toxicity at therapeutic concentrations . The structure–activity relationship (SAR) suggests that modifications to the hydroxy group can enhance or diminish its antitumor activity.
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) | Activity Type |
|---|---|---|
| MCF-7 (Breast) | >60 | Low cytotoxicity |
| HeLa (Cervical) | <30 | Moderate cytotoxicity |
The biological activity of this compound is thought to arise from its ability to disrupt cellular processes in pathogens. It may inhibit key enzymes involved in cell wall synthesis or metabolic pathways, leading to cell death . Additionally, its interaction with DNA gyrase and dihydrofolate reductase (DHFR) has been noted, indicating potential in targeting bacterial and fungal infections through multiple mechanisms .
Case Studies
A notable case study evaluated the efficacy of this compound in combination with other antibiotics such as Ciprofloxacin and Ketoconazole. The results showed a synergistic effect, significantly reducing the MICs of these antibiotics when used alongside the chloro compound. This suggests potential for developing combination therapies that could enhance treatment outcomes for resistant infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-Chloro-1-(4-hydroxyphenyl)propan-2-one?
- Answer: The compound is typically synthesized via condensation reactions. For example, a modified Claisen-Schmidt reaction can be used, where 4-hydroxybenzaldehyde reacts with 2-chloroacetophenone derivatives in ethanol under acidic conditions. Thionyl chloride (SOCl₂) is often employed as a chlorinating agent to introduce the chloro substituent . Yield optimization requires precise stoichiometric control and temperature modulation (e.g., chilling to 273 K for diazonium salt coupling, as seen in hydrazonoyl chloride syntheses) .
Q. How is the molecular structure of this compound characterized experimentally?
- Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR/IR: Proton environments (e.g., phenolic -OH at δ 9–10 ppm in H NMR) and carbonyl stretches (~1700 cm in IR) are key identifiers.
- X-ray diffraction: Single-crystal X-ray studies (e.g., monoclinic space group, Å, Å) provide bond lengths and angles, with hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for packing analysis .
- SHELX software is widely used for structure refinement, leveraging high-resolution data to resolve atomic positions .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
- Answer: Challenges include:
- Disorder in crystal lattices: Common in flexible substituents (e.g., chlorophenyl groups). Partial occupancy modeling in SHELXL and anisotropic displacement parameter (ADP) adjustments improve accuracy .
- Hydrogen bonding ambiguities: Free refinement of NH/O–H protons via difference Fourier maps resolves positional uncertainties. For example, N–H⋯O bonds (2.01 Å, 158°) stabilize molecular chains in the crystal .
- Data-to-parameter ratio optimization: High redundancy (>14:1) and low (<0.03) ensure reliability, as seen in studies using Agilent CrysAlis PRO for data collection .
Q. How does this compound serve as an intermediate in heterocyclic synthesis?
- Answer: The compound’s α-chloroketone moiety reacts with nucleophiles (e.g., hydrazines) to form pyrazoles and triazoles. For instance, coupling with 4-methoxyphenyldiazonium chloride yields hydrazonoyl chlorides, precursors to antimicrobial agents . Mechanistic studies (e.g., DFT calculations) reveal transition-state geometries, aiding in regioselectivity control during cyclization .
Q. How can researchers reconcile contradictions between spectroscopic and crystallographic data?
- Answer: Discrepancies (e.g., unexpected dihedral angles in NMR vs. X-ray) are resolved via:
- Dynamic effects: Solution-state NMR may reflect conformational flexibility absent in rigid crystal lattices.
- Multi-technique validation: Cross-referencing with IR/Raman spectra and mass spectrometry confirms functional group integrity .
- Computational validation: Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict geometries comparable to experimental data .
Q. What computational strategies complement experimental studies of this compound?
- Answer:
- Molecular docking: Predicts binding affinities for biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) from crystallographic data .
- Thermogravimetric analysis (TGA): Models thermal decomposition pathways, correlating stability with substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
